molecular formula C11H9NO2 B11724695 Cyanomethyl 3-phenylprop-2-enoate

Cyanomethyl 3-phenylprop-2-enoate

Cat. No.: B11724695
M. Wt: 187.19 g/mol
InChI Key: MVTSKCGLGNTMPA-UHFFFAOYSA-N
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Description

It is a derivative of cinnamic acid and contains both a cyano group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyanomethyl 3-phenylprop-2-enoate can be synthesized through several methods. One common approach involves the reaction of cinnamic acid with cyanomethyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

The key steps involve the preparation of the starting materials, the reaction under controlled conditions, and the purification of the final product through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Cyanomethyl 3-phenylprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

Cyanomethyl 3-phenylprop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyanomethyl 3-phenylprop-2-enoate involves its interaction with specific molecular targets. The cyano group and ester functional group can participate in various chemical reactions, leading to the formation of active intermediates. These intermediates can interact with biological molecules, potentially affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyanomethyl 3-phenylprop-2-enoate is unique due to the presence of both a cyano group and a cyanomethyl ester group. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

cyanomethyl 3-phenylprop-2-enoate

InChI

InChI=1S/C11H9NO2/c12-8-9-14-11(13)7-6-10-4-2-1-3-5-10/h1-7H,9H2

InChI Key

MVTSKCGLGNTMPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OCC#N

Origin of Product

United States

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